molecular formula C9H10F3N B14028948 [(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine CAS No. 929804-91-1

[(S)-alpha-(Trifluoromethyl)-2-methylbenzyl]amine

Cat. No.: B14028948
CAS No.: 929804-91-1
M. Wt: 189.18 g/mol
InChI Key: HBPCGCQLMHJYHR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethyl group and an o-tolyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine typically involves the use of chiral catalysts or chiral auxiliaries to achieve enantioselectivity. One common method is the asymmetric reduction of the corresponding ketone precursor using a chiral reducing agent. For example, the reduction of 2,2,2-trifluoro-1-(o-tolyl)ethanone with a chiral borane reagent can yield the desired amine with high enantiomeric purity .

Industrial Production Methods

In an industrial setting, the production of (S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine may involve the use of large-scale asymmetric hydrogenation processes. These processes utilize chiral metal catalysts, such as rhodium or ruthenium complexes, to achieve high yields and enantioselectivity. The reaction conditions are optimized to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

(S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a chiral intermediate.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions. The o-tolyl group can contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    ®-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.

    2,2,2-Trifluoro-1-(p-tolyl)ethan-1-amine: A positional isomer with the tolyl group in the para position.

    2,2,2-Trifluoro-1-(m-tolyl)ethan-1-amine: A positional isomer with the tolyl group in the meta position.

Uniqueness

(S)-2,2,2-Trifluoro-1-(o-tolyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both trifluoromethyl and o-tolyl groups

Properties

CAS No.

929804-91-1

Molecular Formula

C9H10F3N

Molecular Weight

189.18 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(2-methylphenyl)ethanamine

InChI

InChI=1S/C9H10F3N/c1-6-4-2-3-5-7(6)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1

InChI Key

HBPCGCQLMHJYHR-QMMMGPOBSA-N

Isomeric SMILES

CC1=CC=CC=C1[C@@H](C(F)(F)F)N

Canonical SMILES

CC1=CC=CC=C1C(C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.